molecular formula C11H10N2O4 B3057212 2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 77611-68-8

2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3057212
CAS No.: 77611-68-8
M. Wt: 234.21 g/mol
InChI Key: CRXXTBGPVDVHPD-UHFFFAOYSA-N
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Description

2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound has gained significant attention in scientific research due to its potential biological activities and applications in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the nitration of alkenes or the condensation of carbonyl compounds with nitromethane. One common method includes the nitration of alkenes followed by halogenation and subsequent dehydrohalogenation . Another approach involves the condensation of aromatic α-ketoaldehyde with nitromethane and dehydration of the resulting nitro alcohols .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general principles of nitration and condensation reactions used in laboratory synthesis can be scaled up for industrial applications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: Conversion of nitro groups to carbonyl groups.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation and subsequent substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione has various scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Investigated for its potential use in the treatment of diseases such as acute myeloid leukemia.

    Industry: Utilized in the synthesis of heterocyclic compounds and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitropropylbenzene
  • 3-nitropropanal
  • 3-nitropropanol
  • 3-nitropropylamine

Uniqueness

2-(3-nitropropyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its isoindole structure, which imparts distinct chemical and biological properties. Compared to other nitroalkanes, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(3-nitropropyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-10-8-4-1-2-5-9(8)11(15)12(10)6-3-7-13(16)17/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXXTBGPVDVHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344163
Record name 1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77611-68-8
Record name 1H-Isoindole-1,3(2H)-dione, 2-(3-nitropropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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